![molecular formula C15H14F3N3O4S B215277 Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate](/img/structure/B215277.png)
Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate
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Overview
Description
Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate, also known as E7820, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. E7820 is a small molecule inhibitor of angiogenesis, which is the process of forming new blood vessels from pre-existing ones. Angiogenesis plays a critical role in various physiological and pathological processes, including wound healing, tumor growth, and metastasis.
Scientific Research Applications
Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetic retinopathy, and rheumatoid arthritis. In cancer, Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been shown to inhibit tumor growth and metastasis by blocking angiogenesis. It does this by inhibiting the activity of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR), which are both critical for angiogenesis. In diabetic retinopathy, Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been shown to reduce the formation of new blood vessels in the retina, which is a common complication of diabetes. In rheumatoid arthritis, Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been shown to reduce inflammation and joint destruction by inhibiting angiogenesis.
Mechanism of Action
Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate exerts its therapeutic effects by inhibiting the activity of VEGFR and FGFR, which are both tyrosine kinase receptors that play a critical role in angiogenesis. When VEGF or FGF binds to their respective receptors, it activates a downstream signaling pathway that leads to the formation of new blood vessels. Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate blocks this pathway by binding to the ATP-binding site of VEGFR and FGFR, thereby preventing the activation of the downstream signaling pathway.
Biochemical and Physiological Effects
Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, reduced tumor growth, and reduced inflammation. In animal studies, Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been shown to inhibit the formation of new blood vessels and reduce tumor growth in various cancer models, including breast cancer, lung cancer, and colon cancer. In diabetic retinopathy, Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been shown to reduce the formation of new blood vessels in the retina and improve visual function. In rheumatoid arthritis, Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate has been shown to reduce inflammation and joint destruction.
Advantages and Limitations for Lab Experiments
One advantage of Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate is its specificity for VEGFR and FGFR, which makes it a potent inhibitor of angiogenesis. However, one limitation of Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which can limit its therapeutic applications.
Future Directions
For Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate include the development of more potent and selective inhibitors of angiogenesis, as well as the identification of biomarkers that can predict response to treatment. Additionally, further studies are needed to evaluate the safety and efficacy of Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate in humans, as well as its potential use in combination with other therapies.
Synthesis Methods
Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate can be synthesized using a multi-step process. The first step involves the reaction of 4-chloro-3-nitropyridine with 3-trifluoromethylaniline in the presence of a base to form 4-[3-(trifluoromethyl)anilino]-3-nitropyridine. The nitro group is then reduced using a reducing agent such as palladium on carbon to form 4-[3-(trifluoromethyl)anilino]-3-aminopyridine. The final step involves the reaction of 4-[3-(trifluoromethyl)anilino]-3-aminopyridine with ethyl chloroformate and sodium bisulfite to form Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate.
properties
Product Name |
Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate |
---|---|
Molecular Formula |
C15H14F3N3O4S |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl N-[4-[3-(trifluoromethyl)anilino]pyridin-3-yl]sulfonylcarbamate |
InChI |
InChI=1S/C15H14F3N3O4S/c1-2-25-14(22)21-26(23,24)13-9-19-7-6-12(13)20-11-5-3-4-10(8-11)15(16,17)18/h3-9H,2H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
INZIXSXWHAVVFS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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